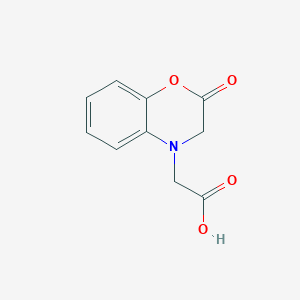

(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

説明

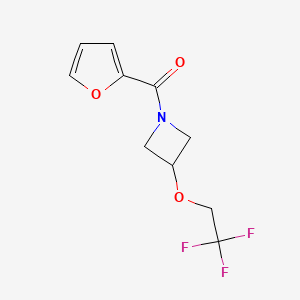

“(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid”, also known as OABA, is an organic compound with a molecular formula of C10H9NO4 . It is a natural product that has been isolated from a variety of plants, most notably from the roots of the plant species Raphanus sativus, commonly known as radish.

Molecular Structure Analysis

The molecular structure of OABA can be represented by the InChI code:1S/C10H9NO4/c12-9-6-15-8-4-2-1-3-7 (8)11 (9)5-10 (13)14/h1-4H,5-6H2, (H,13,14) . This indicates that the molecule consists of a benzoxazinone core with an acetic acid group attached. Chemical Reactions Analysis

While specific chemical reactions involving OABA are not detailed in the retrieved sources, it is noted that it can be used as a reagent in the study of rapid N-alkylation of benzoxazinones and benzothiazinones .Physical And Chemical Properties Analysis

OABA is a solid at ambient temperature . Its molecular weight is 207.19 . The compound’s IUPAC name is (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid .科学的研究の応用

Redox-Neutral α-Oxygenation of Amines

- Application: This study demonstrates a redox-neutral amine α-C–H functionalization catalyzed by acetic acid, which forms benzo[e][1,3]oxazine structures. This process does not require external oxidants or metal catalysts (Richers et al., 2014).

Antibacterial Activity of 1,4-Benzoxazine Analogues

- Application: Certain derivatives of 1,4-benzoxazine, including (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, exhibit significant antibacterial activity against various bacterial strains, such as E. coli and Staphylococcus aureus (Kadian et al., 2012).

Charge Density Study

- Application: This research explores the molecular structure and electron density of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, providing insights into the dynamics and intermolecular interactions of this molecule (Wang et al., 2016).

Aldose Reductase Inhibition

- Application: N-Acetic acid derivatives of 2-substituted 1,4-benzoxazines are evaluated as aldose reductase inhibitors, offering potential therapeutic applications in managing complications related to diabetes (Tawada et al., 1990).

Photochromic and Thermochromic Properties

- Application: New spiropyrans of the 4-oxo-3,4-dihydro-2H-1,3-benzoxazine series are synthesized, showcasing photochromic properties, which could be utilized in various optical applications (Luk’yanov et al., 1978).

Polyethylene Glycol Conjugates

- Application: The esterification of 2-Benzoxazolon-3-yl-acetic acid with polyethylene glycols results in conjugates with variable properties, useful in creating new cephalosporin-based antibiotics (Mincheva et al., 1994).

Metabolism Studies

- Application: A study on the metabolism of caroxazone in humans identified metabolites of 2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide, contributing to the understanding of drug metabolism and pharmacokinetics (Bernardi et al., 1979).

Safety And Hazards

Safety information for OABA indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/eye protection/face protection (P280), washing thoroughly after handling (P302+P352), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9(13)5-11-6-10(14)15-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMAUNOZQOLGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC2=CC=CC=C2N1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346532 | |

| Record name | (2-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |

CAS RN |

6243-07-8 | |

| Record name | (2-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-iodothieno[3,2-b]thiophene](/img/structure/B2678357.png)

![(Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2678360.png)

![3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678361.png)

![2-(Cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2678362.png)

![N-(3-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678363.png)

![N-(sec-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2678365.png)

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(3,5-dimethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2678367.png)

![N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2678369.png)

![1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B2678370.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2678373.png)